4-Nitroisothiazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRGDMHGPDXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435564 | |
| Record name | 4-Nitroisothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153970-45-7 | |
| Record name | 4-Nitroisothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Chemistry of Nitrated Thiazoles: A Technical Guide to 2-Amino-5-nitrothiazole
An In-depth Exploration of its Properties, Safety, and Applications for Researchers and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, nitrated thiazoles represent a class of compounds with significant utility, particularly in the realms of medicinal chemistry and materials science. While the specific isomer, 4-Nitroisothiazol-5-amine, remains sparsely documented in readily accessible chemical literature and databases, its structural isomer, 2-Amino-5-nitrothiazole (CAS RN: 121-66-4), is a well-characterized and commercially available compound.[1][2][3] This guide provides a comprehensive technical overview of 2-Amino-5-nitrothiazole, offering insights into its chemical identity, safety protocols, and applications relevant to researchers and professionals in drug development. The structural distinction between isothiazole and thiazole rings, while seemingly minor, can lead to considerable differences in chemical reactivity, biological activity, and safety profiles. Therefore, the information presented herein is specific to the 2-amino-5-nitro substituted thiazole ring system.
Part 1: Core Chemical Identity and Properties
Chemical Structure and Identification:
2-Amino-5-nitrothiazole is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a nitro group at the 5-position.
DOT Diagram of 2-Amino-5-nitrothiazole Structure
Caption: Chemical structure of 2-Amino-5-nitrothiazole.
Physicochemical Properties:
A summary of the key physicochemical properties of 2-Amino-5-nitrothiazole is provided in the table below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| CAS Registry Number | 121-66-4 | [1][2] |
| Molecular Formula | C₃H₃N₃O₂S | |
| Molecular Weight | 145.14 g/mol | |
| Appearance | Greenish-yellow to orange-yellow fluffy powder | [1] |
| Melting Point | 195-200 °C (decomposes) | |
| Solubility | Slightly soluble in water. Soluble in 95% ethanol (1g/150g at 20°C). Insoluble in chloroform. Soluble in diethyl ether (1g/250g at 20°C). | |
| logP | 0.83 | [1] |
Part 2: Comprehensive Safety and Handling Protocols
As a nitro-containing aromatic compound, 2-Amino-5-nitrothiazole requires careful handling to mitigate potential health risks. The following information is synthesized from available safety data sheets (SDS) and should be rigorously followed in a laboratory setting.
Hazard Identification and Classification:
2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Some sources also indicate that it is suspected of causing cancer.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
H351: Suspected of causing cancer.[4]
Personal Protective Equipment (PPE) and Engineering Controls:
A multi-layered approach to safety is essential when working with this compound.
Workflow for Safe Handling of 2-Amino-5-nitrothiazole
Caption: Recommended workflow for the safe handling of 2-Amino-5-nitrothiazole.
First Aid Measures:
In the event of exposure, immediate and appropriate first aid is critical.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Part 3: Applications in Research and Drug Development
The unique structural features of 2-Amino-5-nitrothiazole, namely the presence of a reactive amino group and an electron-withdrawing nitro group on a biologically active thiazole scaffold, make it a valuable building block in medicinal chemistry.
Role as a Key Synthetic Intermediate:
The primary application of 2-Amino-5-nitrothiazole is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The amino group can be readily diazotized and subjected to various subsequent reactions, or it can be acylated or alkylated to introduce diverse functionalities.
Antimicrobial and Antiprotozoal Agents:
Nitro-heterocyclic compounds have a long history in the treatment of infectious diseases. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical cellular components. This mechanism of action is central to the activity of many nitro-aromatic drugs. 2-Amino-5-nitrothiazole serves as a precursor for the synthesis of compounds with potential antimicrobial and antiprotozoal activities. It is a key intermediate in the synthesis of nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.
Diagram of the Role of 2-Amino-5-nitrothiazole in Drug Discovery
Caption: The central role of 2-Amino-5-nitrothiazole as a starting material in a typical drug discovery workflow.
Other Potential Applications:
The electron-deficient nature of the nitrothiazole ring also makes it an interesting candidate for applications in materials science, such as in the development of dyes and electronic materials.
Part 4: Experimental Protocols
To illustrate the practical utility of 2-Amino-5-nitrothiazole, a representative experimental protocol for a common synthetic transformation is provided below.
Protocol: Diazotization of 2-Amino-5-nitrothiazole and Subsequent Sandmeyer Reaction
This protocol describes a general procedure for converting the amino group of 2-Amino-5-nitrothiazole into other functional groups via a diazonium salt intermediate. This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate safety precautions in place, as diazonium salts can be explosive.
Materials:
-
2-Amino-5-nitrothiazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (for Sandmeyer reaction)
-
Ice
-
Distilled water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Preparation of the Diazonium Salt Solution: a. In a beaker, suspend 1 equivalent of 2-Amino-5-nitrothiazole in a mixture of concentrated acid (e.g., HCl) and water, cooled to 0-5 °C in an ice bath. b. Slowly add a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition. c. Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction (Example with CuCl): a. In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride in concentrated hydrochloric acid. b. Slowly add the cold diazonium salt solution from step 1c to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: a. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose, potentially explosively, at higher temperatures.
-
Acidic Conditions: The presence of a strong acid is necessary to protonate the amino group, making it a better leaving group, and to generate nitrous acid in situ from sodium nitrite.
-
Copper(I) Catalyst: In the Sandmeyer reaction, the copper(I) salt acts as a catalyst to facilitate the replacement of the diazonium group with a halide.
Conclusion
2-Amino-5-nitrothiazole is a valuable and versatile chemical building block with significant applications in medicinal chemistry, particularly in the synthesis of antimicrobial and antiprotozoal agents. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. While the requested "this compound" is not readily documented, the comprehensive data available for its isomer, 2-Amino-5-nitrothiazole, provides a solid foundation for researchers working with nitrated heterocyclic compounds.
References
-
PubChem. 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). 2-amino-5-nitrothiazole. [Link]
-
PubChem. 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information. [Link]
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- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
"protocol for the synthesis of 4-Nitroisothiazol-5-amine derivatives"
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-
The principles of a particular type of chemical reaction that is fundamental to organic chemistry.
Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Nitroisothiazol-5-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes using 4-nitroisothiazol-5-amine as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1] The incorporation of heterocyclic amines, particularly those containing electron-withdrawing groups like the isothiazole ring system, has led to dyes with superior properties, including high molar extinction coefficients and enhanced light and sublimation fastness.[2][3] This document is intended for researchers and scientists in organic synthesis, materials science, and drug development. It details the fundamental principles of diazotization and azo coupling, provides step-by-step experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and success.
Introduction: The Significance of Heterocyclic Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic ring systems.[1] Their color is determined by the extended conjugated system of chromophores and auxochromes within the molecule.[1] While traditional azo dyes are synthesized from aromatic amines, the use of heterocyclic amines as diazo components has gained significant traction. Heterocyclic systems can induce a significant bathochromic (deepening of color) shift and improve the overall stability and application properties of the dyes.[3]
This compound is a particularly potent precursor for several reasons:
-
Isothiazole Ring: This heterocyclic core is a strong electron-withdrawing group, which enhances the electrophilicity of the resulting diazonium salt, leading to efficient coupling reactions.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent further increases the stability and reactivity of the diazonium ion and contributes to the tinctorial strength and light fastness of the final dye.
-
Versatility: The resulting diazonium salt can be coupled with a wide array of nucleophilic aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines, to generate a diverse palette of colors.
This guide will walk through the two-stage synthesis process: the diazotization of this compound followed by the azo coupling reaction.
The Core Chemistry: A Two-Stage Process
The synthesis of azo dyes from a primary amine is a classic organic transformation that proceeds in two critical steps: Diazotization and Azo Coupling.
Stage 1: Diazotization
Diazotization is the process of converting a primary aromatic or heterocyclic amine into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[5] The reaction is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures, making strict temperature control essential.
The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the amine.[4] A series of protonation and deprotonation steps follows, ultimately leading to the formation of the diazonium ion (R-N₂⁺) and water.[4]
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution.[6] The highly electrophilic diazonium ion attacks an electron-rich coupling component, such as a phenol or an aniline derivative.[6] The position of the attack is directed by the activating groups (e.g., -OH, -NH₂) on the coupling component. This reaction forms the characteristic azo linkage (–N=N–) and regenerates the aromaticity of the coupling partner, resulting in a brightly colored azo dye.[7]
Experimental Protocols & Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 4-nitroisothiazol-5-diazonium salt. The use of a mixture of sulfuric and acetic acid is common for weakly basic heterocyclic amines, as it facilitates the formation of nitrosylsulfuric acid, a potent nitrosating agent.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH) or Propionic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid (H₃NSO₃)
-
Urea
-
Starch-iodide paper
-
Ice
Procedure:
-
Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10 mmol of this compound to a pre-chilled (0-5 °C) mixture of glacial acetic acid and concentrated sulfuric acid. Stir the mixture until the amine is fully dissolved, maintaining the temperature below 5 °C using an ice-salt bath.
-
Causality Insight: The strong acidic medium is necessary to protonate the amine, making it soluble and preventing side reactions. The low temperature is critical to prevent the premature decomposition of the nitrous acid and the final diazonium salt.[5]
-
-
Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (10.5 mmol) in a small amount of concentrated sulfuric acid. This can be gently warmed to 60-70 °C to aid dissolution and then rapidly cooled to 0-5 °C.[2][8] This forms nitrosylsulfuric acid.
-
Diazotization Reaction: Add the cold nitrosylsulfuric acid solution dropwise to the stirred amine solution from Step 1. The addition rate must be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. To do this, take a drop of the reaction mixture and spot it on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.[2][8]
-
Quenching Excess Nitrous Acid: Once the reaction is complete, the excess nitrous acid must be destroyed to prevent unwanted side reactions during the coupling stage. Add a small amount of sulfamic acid or urea, portion by portion, until the reaction mixture no longer gives a positive test on starch-iodide paper.[2][8]
-
Causality Insight: Sulfamic acid reacts with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively removing the reactive nitrosating species.
-
-
The resulting clear solution of 4-nitroisothiazol-5-diazonium salt is now ready for immediate use in the coupling reaction. Do not attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling with N,N-dimethylaniline
This protocol describes the coupling of the diazonium salt with a common coupling component, N,N-dimethylaniline, to produce a vibrant azo dye.
Materials:
-
Diazonium salt solution (from Protocol 3.1)
-
N,N-dimethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate solution (20% w/v)
-
Ice
Procedure:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve 10 mmol of N,N-dimethylaniline in glacial acetic acid. Cool this solution to 0-5 °C in an ice bath with stirring.
-
Causality Insight: The coupling reaction is also temperature-sensitive. Maintaining a low temperature minimizes decomposition of the diazonium salt before it can react.
-
-
Coupling Reaction: Slowly add the diazonium salt solution (from Protocol 3.1) dropwise to the cold, stirred solution of N,N-dimethylaniline.
-
pH Adjustment: During the addition, the pH of the reaction mixture must be carefully maintained between 4.5 and 5.5. This is achieved by the concurrent addition of a cold 20% sodium acetate solution.[2][8] The formation of a colored precipitate indicates the synthesis of the azo dye.
-
Causality Insight: The pH is the most critical parameter in the coupling reaction. For coupling with an amine, a slightly acidic medium is required. If the pH is too low, the amine on the coupling component becomes protonated and deactivated. If the pH is too high, the diazonium salt can convert to a non-reactive diazohydroxide.
-
-
Completion and Isolation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Product Recovery: Isolate the precipitated azo dye by vacuum filtration. Wash the solid product thoroughly with cold water to remove any residual acid and salts, and then dry it in a vacuum oven at 60-70 °C.
-
Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone.[2][8]
Data, Characterization, and Visualization
Expected Results & Data Summary
The synthesized azo dyes derived from heterocyclic amines are typically high-melting solids with poor solubility in water but good solubility in organic solvents like DMSO and acetone.[9] The exact color and properties will depend on the chosen coupling component.
| Parameter | Typical Value / Observation | Rationale / Method |
| Physical State | Colored Crystalline Solid | Visual Inspection |
| Yield | 75-90% | Gravimetric analysis after drying |
| Melting Point | >180 °C (often with decomposition) | Melting Point Apparatus |
| Solubility | Insoluble in water; Soluble in DMSO, Acetone | Solubility Tests |
| λ_max_ (in DMSO) | 450 - 600 nm | UV-Visible Spectroscopy |
Structural Characterization
To confirm the identity and purity of the synthesized dye, the following analytical techniques are essential:
-
FTIR Spectroscopy: Look for the characteristic weak band for the azo group (N=N) stretch around 1505–1525 cm⁻¹. The absence of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) from the starting material is also indicative of a successful reaction.[9][10]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information to confirm the formation of the new covalent bond between the diazo and coupling components.[8][9]
-
UV-Visible Spectroscopy: Determines the maximum absorption wavelength (λ_max_), which corresponds to the color of the dye in a given solvent. Dyes based on nitro-thiazole or nitro-isothiazole precursors typically show strong absorption in the 450-600 nm range.[3]
Visualized Workflow and Mechanisms
Diagram 1: General Mechanism of Azo Dye Synthesis
This diagram illustrates the two-stage chemical transformation from the primary amine to the final azo dye product.
Caption: Workflow of azo dye synthesis.
Diagram 2: Chemical Reaction Scheme
This diagram shows the chemical structures involved in the synthesis.
Caption: Overall reaction scheme.
Conclusion
The use of this compound as a diazo component provides a reliable and effective route to novel heterocyclic azo dyes. The protocols outlined in this guide are based on well-established principles and analogous syntheses from authoritative literature.[2][8][11] By carefully controlling key parameters—most notably temperature and pH—researchers can achieve high yields of brightly colored dyes suitable for a variety of applications, from advanced materials to potential pharmacological agents. The robust nature of the isothiazole ring combined with the electron-withdrawing nitro group ensures the resulting dyes possess desirable characteristics of stability and color intensity.
References
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Kucha, N. A., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi-functional properties. International Journal of Chemical Studies.
-
Al-Adilee, K. J., et al. (2013). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal.
-
Saleem, R., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Diazotisation. organic-chemistry.org.
-
Kucha, N. A., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi-functional properties. ResearchGate.
-
Mahmood, S. H. (2014). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate.
-
Thomas, A., & Ambili, V. N. (2023). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ChemistrySelect.
-
El Harfi, T., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.
-
Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education.
-
Al-Adilee, K. J., et al. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry.
-
Wróblewska, A., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules.
-
Dey, B. (2015). Diazotisation and coupling reaction. Slideshare.
-
Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Repository.
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2014). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. Journal of Applicable Chemistry.
-
Weaver, M. A., & Shuttleworth, L. (1992). U.S. Patent No. 5,162,511. Washington, DC: U.S. Patent and Trademark Office.
-
Nagaraja, O., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
-
Gungi, V. P., & Penner, T. L. (1999). U.S. Patent No. 5,874,547. Washington, DC: U.S. Patent and Trademark Office.
-
Modranka, R., et al. (2007). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy.
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Aminothiazole Synthesis
Welcome to the Technical Support Center for the synthesis of aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful and reproducible aminothiazole synthesis.
Introduction to Aminothiazole Synthesis
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this ring system. The reaction typically involves the condensation of an α-haloketone with a thiourea derivative. While robust, this reaction is not without its nuances. This guide will provide you with the expertise to master this synthesis, troubleshoot common issues, and adapt protocols to your specific needs.
Troubleshooting Guide: Common Issues in Aminothiazole Synthesis
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impure α-haloketone or thiourea. 3. Incorrect stoichiometry: Molar ratios of reactants are not optimal. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. 5. Decomposition of product or starting material: Especially with sensitive substrates. | 1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. 2. Starting Material Purity: Ensure the purity of your α-haloketone and thiourea. α-haloketones can be lachrymatory and unstable; consider purification by recrystallization or distillation if necessary. The quality of thiourea can also impact the reaction; use a high-purity grade. 3. Stoichiometry Optimization: While a 1:1 molar ratio is theoretical, a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[1] 4. Solvent Screening: Ethanol is a common and effective solvent.[2] However, for less reactive substrates, a higher boiling point solvent like isopropanol or a mixture of ethanol and water might be beneficial.[3] For substrates with poor solubility, consider DMF or acetonitrile. 5. Temperature Control: For potentially unstable compounds, run the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products (Byproducts) | 1. Side reactions: Formation of regioisomers, dimers, or other byproducts. 2. Reaction with solvent: Some solvents can participate in side reactions. 3. Air oxidation: Sensitive intermediates or products may oxidize. | 1. Control of Regioselectivity: In the Hantzsch synthesis with unsymmetrical α-haloketones and N-substituted thioureas, the formation of regioisomers is possible. The reaction is typically kinetically controlled, with the more nucleophilic sulfur of thiourea attacking the less hindered carbon of the α-haloketone. Running the reaction under neutral or basic conditions generally favors the formation of 2-aminothiazoles. Acidic conditions can lead to mixtures of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] 2. Inert Solvent Choice: Use a non-reactive solvent. Alcohols are generally suitable, but avoid reactive solvents unless their participation is intended. 3. Inert Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere of nitrogen or argon. |
| Difficult Product Isolation/Purification | 1. Product is water-soluble: This is common for aminothiazoles with polar functional groups. 2. Formation of an emulsion during work-up: Can make phase separation challenging. 3. Co-precipitation of impurities: Byproducts or unreacted starting materials may crystallize with the product. | 1. Purification of Hydrophilic Aminothiazoles: If your product is water-soluble, avoid aqueous work-ups if possible. If an aqueous work-up is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be more effective. Alternatively, consider purification by reversed-phase column chromatography. 2. Breaking Emulsions: To break emulsions, try adding brine (saturated NaCl solution), filtering the entire mixture through a pad of celite, or gently swirling the mixture instead of vigorous shaking. 3. Recrystallization: For solid products, recrystallization is a powerful purification technique. Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aminothiazoles include ethanol, isopropanol, and acetonitrile. |
| Inconsistent TLC Results | 1. Inappropriate mobile phase: Poor separation of spots. 2. Co-spotting of starting material and product: Rf values are too similar. 3. Streaking of spots: Often due to the basic nature of the amino group. | 1. Mobile Phase Optimization: A common mobile phase for aminothiazoles is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve good separation (product Rf typically between 0.3 and 0.5). 2. Two-Dimensional TLC: If spots are not well-resolved, consider running a 2D TLC. After running the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a different solvent system. 3. Reducing Streaking: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel and prevent streaking of the basic aminothiazole. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1] It begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic 2-aminothiazole ring.[1]
Q2: How do I choose the right solvent for my aminothiazole synthesis?
A2: The choice of solvent is critical for the success of the reaction. Here are some key considerations:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common and generally effective solvents. They are good at solvating the starting materials and intermediates. Ethanol is often preferred due to its higher boiling point, allowing for reactions at elevated temperatures.[2]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can be useful for substrates with poor solubility in alcohols. However, be aware that they can sometimes lead to side reactions.
-
Solvent-Free Conditions: In some cases, the reaction can be run neat (without a solvent), which can be a more environmentally friendly approach.[5] This is typically done by heating the mixture of the solid reactants.
Q3: My reaction is very exothermic. How can I control it?
A3: The initial SN2 reaction can be exothermic. For large-scale reactions, it is crucial to control the temperature to avoid runaway reactions and the formation of byproducts.
-
Controlled Addition: Add the α-haloketone dropwise to the solution of thiourea at a controlled temperature.
-
Cooling Bath: Use an ice bath or a cooling system to maintain the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can also help to dissipate the heat more effectively.
Q4: How can I visualize my aminothiazole product on a TLC plate if it's not UV-active?
A4: While many aminothiazoles are UV-active due to the aromatic ring system, some may not be. In such cases, you can use a chemical stain for visualization.
-
Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.
-
Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized, including some aminothiazoles. The plate is dipped in a solution of potassium permanganate, and the product will appear as a yellow or brown spot against a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to give colored spots upon heating.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Phenyl-2-aminothiazole
This protocol is a standard example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% aqueous Sodium Bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
Add 2-bromoacetophenone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly add the 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. The product will precipitate as a solid.[1]
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.[1]
-
Dry the product in a vacuum oven to obtain the crude 4-phenyl-2-aminothiazole.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of 2-aminothiazoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low product yield.
References
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9510. [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch Thiazole Synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Fulle, F., Elia, C., & Fochi, M. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 359-362. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(4), 483. [Link]
Sources
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- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
"troubleshooting guide for the synthesis of nitrothiazole Mannich bases"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of nitrothiazole Mannich bases. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds, known for their potential therapeutic activities, particularly as antitubercular agents.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental challenges and optimize your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the synthesis to establish a solid theoretical foundation.
Q1: What is the general reaction mechanism for the synthesis of nitrothiazole Mannich bases?
The synthesis of these specific Mannich bases is a multi-step process that culminates in a classic Mannich-type condensation.[1][2][3] The Mannich reaction, in its essence, is an aminoalkylation that forms a crucial carbon-carbon bond.[4][5] The mechanism involves two primary stages:
-
Iminium Ion Formation: The reaction begins with the nucleophilic addition of a secondary amine (e.g., piperidine) to an aldehyde (e.g., a benzaldehyde derivative). This is followed by dehydration to form a reactive electrophilic species known as an iminium ion.[5]
-
Nucleophilic Attack: A compound with an acidic proton, in this case, a thiazolidinone intermediate derived from 2-amino-5-nitrothiazole, acts as the nucleophile.[1][2] It attacks the iminium ion, forming the final Mannich base product. This step creates the key C-C bond, linking the three components.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Core mechanism of the Mannich condensation.
Q2: What are the critical reagents and their specific roles in this synthesis?
Success hinges on understanding the function of each component. The overall synthesis is often a multi-step pathway before the final Mannich condensation.[1][2]
| Reagent/Component | Role & Scientific Rationale |
| 2-Amino-5-nitrothiazole | Starting Material: This is the core scaffold. It's a stable but light-sensitive yellow powder.[6][7] Its amino group is typically acylated in an initial step to build a more complex intermediate.[1][2] |
| Aldehyde (e.g., Formaldehyde, Benzaldehydes) | Electrophile Precursor: Reacts with the secondary amine to form the reactive iminium ion. The choice of aldehyde determines the final structure of the "R" group on the newly formed aminomethyl bridge. Formaldehyde is highly reactive.[8] |
| Secondary Amine (e.g., Piperidine, Morpholine) | Nucleophile & Base: Acts as the nitrogen source for the Mannich base. It first reacts with the aldehyde. It's crucial to use a secondary amine; primary amines can lead to double addition side products, while tertiary amines lack the necessary N-H proton to form the iminium ion.[8][9] |
| CH-Acidic Substrate | Nucleophile: This is the component that possesses an acidic proton and attacks the iminium ion. In the documented syntheses, this is not the starting 2-amino-5-nitrothiazole itself, but a more complex thiazolidinone intermediate derived from it.[1][2] |
| Solvent (e.g., Ethanol) | Reaction Medium: The solvent must solubilize the reactants and facilitate the reaction. Protic solvents like ethanol can stabilize the charged iminium ion intermediate.[10][11] |
Q3: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?
Proper reaction monitoring is critical to maximize yield and minimize side reactions.
-
Spotting: On your TLC plate, spot the starting material (the CH-acidic nitrothiazole derivative), the secondary amine, the aldehyde, and the co-spotted mixture of all three. In a separate lane, spot the reaction mixture.
-
Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal ratio should give the starting material an Rf value of ~0.7-0.8 and the product an Rf of ~0.3-0.5.
-
Visualization: Nitrothiazole derivatives are often yellow and UV-active.[1] Visualize the plate under UV light (254 nm). You should see the starting material spot diminish over time as a new, lower Rf spot (the more polar Mannich base product) appears and intensifies. Staining with iodine vapor can also be used.[1]
-
Interpretation: The reaction is complete when the starting material spot is no longer visible. If multiple new spots appear, it indicates the formation of side products.
Section 2: Troubleshooting Common Experimental Problems
This section provides a logical, cause-and-effect approach to solving the most common issues encountered in the lab.
Problem Cluster 1: Low or No Product Yield
When facing low yields, always start with the fundamentals. A systematic check of your reagents and setup often reveals the culprit.
Caption: Decision workflow for troubleshooting low yields.
Expert Commentary:
-
Reagent Integrity: 2-Amino-5-nitrothiazole and its derivatives can be sensitive.[6] Ensure they have been stored correctly (in the dark, under inert atmosphere if necessary).[7] Aldehydes, especially formaldehyde, can polymerize into paraformaldehyde; always use a fresh, high-quality source.
-
Reaction Kinetics: Mannich reactions can be slow. Published procedures often call for refluxing for 24-36 hours.[1][2][3] Do not rush the reaction; confirm completion by TLC before proceeding to workup.
Decomposition is often indicated by the reaction mixture turning dark brown or black and the appearance of multiple unidentifiable spots on the TLC plate.
-
Cause: The nitrothiazole moiety can be unstable, especially under harsh conditions (strong acids, bases, or high heat for extended periods).[6] The nitro group is strongly electron-withdrawing, which can make the thiazole ring susceptible to nucleophilic attack or degradation.
-
Solution 1: Temperature Control: While reflux is often required, avoid excessive, uncontrolled heating. Use an oil bath with a temperature controller for precise heat management.
-
Solution 2: Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition, especially if your reagents are sensitive.[12]
-
Solution 3: pH Control: The reaction's pH can be crucial. While the amine itself provides a basic environment, some Mannich reactions benefit from mild acidic catalysis to accelerate iminium ion formation.[4] However, strong acids can degrade the nitrothiazole.[6] If you suspect pH is an issue, consider using a milder catalyst system.
Problem Cluster 2: Complex Product Mixture & Side Reactions
A complex product mixture is a common challenge that points to a lack of reaction selectivity.
-
Bis-Mannich Product: If there is another acidic proton site on your nitrothiazole substrate, a second Mannich reaction can occur, leading to a bis-alkylated product. This is more common with primary amines but can still happen depending on the substrate structure.
-
Aldol Condensation: The aldehyde can undergo a self-condensation reaction, especially under basic conditions, though this is less common when the highly reactive iminium ion is present.
-
Retro-Mannich Reaction: The Mannich reaction is reversible.[13] If the product is unstable under the reaction or workup conditions, it can revert to the starting materials or other intermediates, leading to a complex equilibrium mixture.
-
Amine Elimination: The product β-nitroamine can sometimes undergo elimination, especially in the presence of base, to form a conjugated nitroalkene.[14]
Mitigation Strategies:
-
Control Stoichiometry: Use a precise 1:1:1 molar ratio of your CH-acidic substrate, amine, and aldehyde. A slight excess of the amine and aldehyde is sometimes used to drive the reaction to completion, but a large excess should be avoided.[1][3]
-
Order of Addition: Consider pre-mixing the amine and aldehyde at a low temperature (e.g., 0 °C) to pre-form the iminium ion before adding the nitrothiazole substrate. This can minimize side reactions involving the substrate and the aldehyde directly.
-
Prompt Workup: Once the reaction is complete (as determined by TLC), work up the reaction mixture promptly to isolate the product and prevent potential decomposition or reversion.[13]
Problem Cluster 3: Product Isolation and Purification
This is a frequent frustration in organic synthesis. An oily product does not mean the reaction has failed.
-
Solvent Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether) to the oil and vigorously stirring or sonicating. This can sometimes wash away impurities and induce crystallization.
-
Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use a silica gel column and an eluent system developed from your TLC analysis. Start with a low polarity and gradually increase it to elute your product.
-
Acid-Base Extraction: Since the product is a Mannich base, it contains a tertiary amine. You can dissolve the crude mixture in an organic solvent (e.g., dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.
Section 3: Experimental Protocol
This section provides a generalized, step-by-step protocol based on published literature for the final Mannich condensation step.[1][2][3]
General Protocol for the Synthesis of Nitrothiazole Mannich Bases
Disclaimer: This is a representative protocol. Reaction times, temperatures, and purification methods should be optimized for your specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrothiazole-derived CH-acidic substrate (1.0 eq).
-
Add the secondary amine (e.g., piperidine, 5.0 eq) and the desired aldehyde (e.g., a substituted benzaldehyde, 5.0 eq). Note: The large excess reported in the literature helps drive the reaction to completion.[1][3]
-
Add absolute ethanol as the solvent (concentration typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to ensure all components are well-mixed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux for 24-36 hours.
-
-
Monitoring:
-
Periodically (e.g., every 4-6 hours), take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze it by TLC to monitor the consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting residue can be worked up in several ways:
-
Precipitation: Add the residue to ice-cold water with vigorous stirring.[15] The solid product may precipitate out.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer in vacuo.
-
Purify the crude product by either:
-
Recrystallization: Use a suitable solvent system (e.g., ethanol, isopropanol).
-
Silica Gel Column Chromatography: Use a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure product.
-
-
Characterize the final product using NMR (¹H, ¹³C), HRMS, and determine the melting point.[1]
-
References
-
Mokgautsi, N.; et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molbank, 2024, M1793. [Link]
-
Mokgautsi, N.; et al. (2024). (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Nitrothiazole-Mannich base derivatives. Reagents and... [Link]
-
Wikipedia. (2023). Nitro-Mannich reaction. [Link]
-
Roman, G.; et al. (2025). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 70(3–4), 157–167. [Link]
-
Sethi, R.; et al. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. SciSpace. [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Design, Microwave assisted Synthesis and Pharmacological activities of Substituted Mannich Base and its derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
-
PubChem. (n.d.). 2-Amino-5-Nitrothiazole. [Link]
-
Canadian Science Publishing. (n.d.). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems? [Link]
-
PubMed. (n.d.). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. [Link]
-
Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
HPC Standards. (n.d.). 2-Amino-5-nitrothiazole. [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. byjus.com [byjus.com]
- 6. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 14. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. globalresearchonline.net [globalresearchonline.net]
"stability issues of 4-Nitroisothiazol-5-amine under acidic conditions"
Introduction
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-nitroisothiazol-5-amine, focusing on its stability challenges under acidic conditions. Due to limited direct literature on this specific molecule, this guide synthesizes information from analogous compounds, such as 2-amino-5-nitrothiazole, and fundamental principles of heterocyclic and nitro-aromatic chemistry to provide a robust framework for understanding and mitigating potential degradation. Our aim is to equip you with the knowledge to anticipate stability issues, troubleshoot experimental inconsistencies, and develop robust protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in acidic solutions?
A1: The primary stability concerns for this compound in acidic media revolve around three key areas:
-
Protonation: The amino group and the nitrogen atom of the isothiazole ring are basic sites that will be protonated in acidic conditions. This alters the electronic properties of the molecule, potentially making it more susceptible to nucleophilic attack or ring cleavage.
-
Hydrolysis of the Amino Group: While generally stable, the amino group could be susceptible to hydrolysis under harsh acidic conditions (e.g., elevated temperatures, strong acids), potentially leading to the formation of a hydroxylamine or other degradation products. This is analogous to the acid-catalyzed hydrolysis of amides.[1][2]
-
Ring Instability: The isothiazole ring itself, particularly with the presence of a strong electron-withdrawing nitro group, may be prone to nucleophilic attack by water or other nucleophiles present in the medium, which could lead to ring opening. While some isothiazolinones are reported to be stable in acidic media, the specific substitution pattern of this compound may alter this stability profile.[3]
Q2: Are there visible signs of degradation I should watch for?
A2: Yes. While analytical techniques are the most reliable way to detect degradation, you may observe the following:
-
Color Change: A change in the color of your solution over time can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the parent compound is degrading into less soluble byproducts.
-
Off-gassing: In cases of significant decomposition, the evolution of gas may be observed, though this is less common under typical laboratory conditions.
Q3: How can I minimize the degradation of this compound in my acidic experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of potential degradation reactions.
-
Time of Exposure: Minimize the time the compound is exposed to acidic conditions. Prepare acidic solutions fresh and use them promptly.
-
Choice of Acid: Use the mildest acid and the lowest concentration that is effective for your experiment.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.
-
Co-solvents: If your reaction allows, using a co-solvent to reduce the concentration of water may help to minimize hydrolysis.
Q4: What is the expected effect of pH on the stability of this compound?
A4: While specific data is unavailable, we can extrapolate. The stability is expected to decrease as the pH is lowered. In strongly acidic conditions (pH < 2), significant protonation of the amino group and the ring nitrogen is expected, which could increase the rate of degradation. In weakly acidic to neutral conditions, the compound is likely to be more stable. It is crucial to experimentally determine the stability profile within the pH range of your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solutions. | • Prepare fresh solutions of the compound for each experiment.• Store stock solutions at low temperature, protected from light, and under an inert atmosphere if necessary.• Perform a quick purity check of your starting material using HPLC or NMR. |
| Appearance of unexpected peaks in HPLC, LC-MS, or NMR. | Formation of degradation products. | • Attempt to identify the degradation products by mass spectrometry.• Compare the analytical profiles of fresh and aged solutions to track the appearance of new peaks.• Refer to the "Proposed Degradation Pathways" section below to hypothesize the structures of byproducts. |
| Low yield of desired product. | The compound is degrading under the reaction conditions. | • Re-evaluate the reaction parameters: lower the temperature, reduce the reaction time, or use a milder acid.• Consider a different synthetic route that avoids strongly acidic conditions if possible. |
| Change in physical appearance of the solid compound over time. | Slow decomposition in storage. | • Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. The isomeric compound 2-amino-5-nitrothiazole is noted to be light-sensitive and incompatible with strong acids.[4][5] |
Proposed Degradation Pathways under Acidic Conditions
The following are plausible degradation pathways for this compound in an acidic environment, based on established chemical principles.
1. Protonation Equilibria
In an acidic solution, the amino group and the ring nitrogen will exist in equilibrium with their protonated forms. The protonation of the ring nitrogen can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
Caption: Protonation equilibria of this compound in acid.
2. Acid-Catalyzed Hydrolysis of the Amino Group
This pathway is analogous to the hydrolysis of amides and may proceed through the attack of water on the protonated imine tautomer.
Caption: Proposed acid-catalyzed hydrolysis of the amino group.
3. Acid-Catalyzed Ring Opening
The electron-withdrawing nitro group enhances the susceptibility of the isothiazole ring to nucleophilic attack. Protonation of the ring nitrogen further activates the ring, potentially leading to cleavage of the S-N bond.
Caption: Proposed acid-catalyzed ring opening of the isothiazole ring.
Experimental Protocols
Best Practices for Handling Acidic Solutions of this compound
-
Material Preparation: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
-
Solution Preparation:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired solvent and gently agitate to dissolve. Sonication may be used cautiously if needed, but avoid excessive heating.
-
If preparing an acidic solution, add the acid slowly and with stirring, preferably in an ice bath to dissipate any heat generated.
-
-
Immediate Use: Use the freshly prepared acidic solution as soon as possible. Avoid storing acidic solutions of the compound.
-
Reaction Conditions:
-
If heating is required, use a well-controlled heating mantle or oil bath and monitor the temperature closely.
-
If the reaction is sensitive to air, ensure it is carried out under an inert atmosphere.
-
-
Work-up: Quench the reaction as soon as it is complete to neutralize the acid and prevent further degradation during product isolation.
Protocol for a Time-Course Stability Study via HPLC-UV
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Acidic Solution: Dilute an aliquot of the stock solution into your acidic medium of interest to a final concentration suitable for HPLC analysis.
-
Time Zero (T=0) Analysis: Immediately inject a sample of the acidic solution onto a calibrated HPLC-UV system to obtain the initial peak area of the parent compound.
-
Incubation: Maintain the acidic solution under the desired experimental conditions (e.g., temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the acidic solution onto the HPLC system and record the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the remaining this compound (relative to the T=0 peak area) against time. This will provide a stability profile and allow you to determine the half-life of the compound under those conditions.
| Parameter | Condition | Expected Impact on Stability |
| pH | Lower pH (e.g., < 2) | Increased degradation rate |
| Temperature | Higher Temperature | Increased degradation rate |
| Acid Type | Stronger Acid (e.g., HCl, H2SO4) | Potentially faster degradation than weaker acids (e.g., acetic acid) |
| Light Exposure | UV or prolonged visible light | May accelerate degradation, as seen with some thiazole derivatives.[6] |
References
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
- Barman, B. (2015). The effects of pH on the degradation of isothiazolone biocides.
-
Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
- Ganellin, C. R., & Triggle, D. J. (Eds.). (1996). Dictionary of Pharmacological Agents. CRC Press.
- Jordan, V. C. (2013). Estrogen Action, Selective Estrogen Receptor Modulators, and Women's Health. Springer Science & Business Media.
- Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1059-1067.
- Royal Society of Chemistry. (1979). Isothiazoles. Part XV. 5-Nitroisothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 204-208.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
The Organic Chemistry Tutor. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides [Video]. YouTube. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of 5-Nitrothiazoles: A Comparative Guide to Structure-Activity Relationships
The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for the development of potent therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing nitro group, are pivotal to its broad spectrum of biological activities. This guide provides an in-depth comparison of 5-nitrothiazole derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as antimicrobial, antiparasitic, and anticancer agents. We will delve into the causality behind experimental design and present validated protocols to ensure scientific rigor.
The 5-Nitrothiazole Core: A Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prevalent feature in numerous FDA-approved drugs.[1] The introduction of a nitro group at the 5-position dramatically enhances the electrophilicity of the ring, a key factor in its mechanism of action against various pathogens and cancer cells.[2] This guide will dissect how modifications at the 2- and 4-positions of the 5-nitrothiazole ring, as well as its hybridization with other bioactive moieties, modulate its therapeutic potential.
Comparative Analysis of Antimicrobial Activity
5-Nitrothiazole derivatives have demonstrated significant promise in combating a range of bacterial pathogens, including the notorious Mycobacterium tuberculosis. The antimicrobial efficacy of these compounds is profoundly influenced by the nature of the substituents attached to the core scaffold.
Antitubercular Activity: A Head-to-Head Comparison
A notable area of investigation is the development of 5-nitrothiazole-based agents against Mycobacterium tuberculosis (Mtb). The bactericidal action of these compounds is often attributed to the reduction of the nitro group within the mycobacterial cell, leading to the formation of reactive nitrogen species that induce cellular damage.[3]
A comparative study of Mannich base nitrothiazole derivatives revealed a clear SAR trend.[3] As illustrated in the table below, substitutions on the phenyl ring appended to the core structure significantly impact the minimum inhibitory concentration (MIC) against Mtb.
| Compound ID | Phenyl Ring Substituent (R) | MIC (µM) against Mtb |
| 7 | Unsubstituted | 31 |
| 8 | 3-methyl | 3.795 |
| 9 | 3-chloro | <0.244 |
| 10 | 3-methoxy | <0.244 |
| Data sourced from[3] |
Expert Analysis: The data unequivocally demonstrates that substitution at the meta position of the phenyl ring enhances antitubercular activity.[3] The introduction of electron-withdrawing (chloro) and electron-donating (methoxy) groups at this position leads to a dramatic increase in potency, with MIC values dropping to sub-micromolar levels.[3] This suggests that both electronic and steric factors at the meta position are crucial for optimal interaction with the mycobacterial target. The unsubstituted phenyl ring derivative serves as a crucial baseline, highlighting the substantial impact of targeted chemical modification.
General Antibacterial Activity
Beyond tuberculosis, 5-nitrothiazole derivatives exhibit broad-spectrum antibacterial activity.[2] Their mode of action is generally bactericidal.[2] The presence of the nitro group on the thiazole ring is considered essential for their potent antibacterial effects.[2] Studies have shown that certain 5-nitrothiazole derivatives display efficacy comparable to established antibiotics like ampicillin and tetracycline, particularly against anaerobic bacteria.[2] The incorporation of an electron-withdrawing nitro group on linked aromatic systems has also been shown to enhance antibacterial activity.[4]
Unraveling the Antiparasitic Potential
The fight against parasitic diseases, particularly those caused by protozoa like Trypanosoma and Giardia, has been a significant area of application for 5-nitrothiazole derivatives.[5]
Antitrypanosomal and Antileishmanial Activity
A series of 5-nitro-2-aminothiazole-based amides have been synthesized and evaluated for their activity against various trypanosomatid parasites.[6][7] The lipophilicity of these compounds, expressed as the clogP value, has been identified as a key determinant of their antiparasitic and cytotoxic effects.[7]
A comparative analysis of these derivatives against Trypanosoma cruzi and Leishmania donovani is presented below:
| Compound ID | Core Moiety | IC50 (µM) against T. cruzi | IC50 (µM) against L. donovani |
| 2 | 4-phenylpiperazine | 9.31 | >100 |
| 3 | 4-(4-chlorophenyl)piperazine | 2.65 | 32.7 |
| 6 | 4-(4-trifluoromethylphenyl)piperazine | 0.571 | 15.6 |
| 8 | 4-biphenyl | 27.5 | >100 |
| 11 | 4-phenoxyphenyl | 11.5 | 16.9 |
| Data sourced from[7] |
Expert Analysis: The data highlights that modifications to the amide substituent significantly influence antitrypanosomal activity.[7] Within the arylpiperazine series, the introduction of an electron-withdrawing trifluoromethyl group on the phenyl ring (compound 6 ) resulted in the most potent activity against T. cruzi.[7] A clear correlation between increased lipophilicity and enhanced antileishmanial activity and general toxicity was also observed.[7] Interestingly, these compounds were not activated by type I nitroreductases, suggesting a different mechanism of action compared to some other nitroheterocyclic drugs.[7]
Antigiardial and Antitrichomonal Activity
Hybrid molecules incorporating a 5-nitrothiazole ring linked to a piperazine moiety have shown promising activity against Giardia lamblia and Trichomonas vaginalis.[8] Several of these compounds exhibited greater potency than the standard drug, metronidazole.[8] For instance, compound 7c , a 5-nitrothiazole-piperazine derivative, displayed an IC50 of 5.9 µM against G. lamblia, outperforming metronidazole (IC50 of 17.4 µM).[8]
Targeting Cancer: The Anticancer Frontier for 5-Nitrothiazoles
Recent research has unveiled the potential of 5-nitrothiazole derivatives as anticancer agents. Their mechanism of action in this context is often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.[9]
Cytotoxicity and Anti-migratory Effects
Studies on 2-amino-5-nitrothiazole derivatives have demonstrated their ability to inhibit the growth and migration of cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231. The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of these effects.
| Compound | Substituent at 2-position | Effect on MDA-MB-231 cells |
| 1 | -NH2 | Inhibits migration |
| 2 | -N=CH-(C6H4)-CHO | Inhibits migration (less effective than 1) |
| 3 | -N=CH-(C6H4)-CH=C(NH-CO-NH-CO) | Cytotoxic and inhibits migration |
| Data sourced from a study on 2-amino, 5-nitrothiazole derivatives |
Expert Analysis: This comparative analysis reveals that the core 2-amino-5-nitrothiazole structure possesses anti-migratory properties. The addition of a benzaldehyde group diminishes this effect, while the incorporation of an imidazolidine-2,4-dione moiety not only preserves the anti-migratory activity but also imparts a cytotoxic effect. This highlights the potential of creating hybrid molecules to achieve a dual impact on cancer cell proliferation and metastasis.
Inhibition of Key Signaling Pathways
Thiazole-based compounds have been shown to inhibit critical signaling pathways that drive cancer progression, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[1][9] The inhibition of these pathways can lead to decreased cell proliferation, angiogenesis, and survival.
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a common target for anticancer thiazole derivatives.
Caption: Inhibition of VEGFR-2 signaling by 5-nitrothiazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the 5-nitrothiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific bacterium being tested.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[11]
Caption: Workflow for MIC determination by broth microdilution.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitrothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Synthesis Strategies: Building the Bioactive Molecules
The synthesis of 5-nitrothiazole derivatives typically starts from commercially available 2-amino-5-nitrothiazole.[14] Various synthetic routes are then employed to introduce diverse functionalities, primarily at the 2-amino position.
A common synthetic pathway involves the acylation of the 2-amino group followed by further modifications. For instance, the synthesis of Mannich base nitrothiazole derivatives involves an initial N-acylation of 2-amino-5-nitrothiazole with 2-chloroacetyl chloride, followed by cyclization and a subsequent Mannich reaction with an appropriate aldehyde and piperidine.[15]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. microbeonline.com [microbeonline.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of HPLC Purity Analysis for Synthesized 4-Nitroisothiazol-5-amine
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of synthesized 4-Nitroisothiazol-5-amine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic compounds. This document emphasizes the causality behind experimental choices and establishes a self-validating system for robust and reliable purity assessment, in line with international regulatory standards.
Introduction: The Criticality of Purity in Novel Heterocycles
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the development process. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy[1].
This guide will detail a systematic approach to validating an HPLC method for this compound, ensuring it is fit for its intended purpose. We will explore the rationale behind the selection of chromatographic conditions, delve into the specifics of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines[2], and compare the performance of the proposed method against potential alternatives.
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the target analyte and its potential impurities. While a specific synthesis route for this compound is not publicly available, we can infer potential impurities based on general isothiazole synthesis pathways[3][4]. These syntheses often involve cyclization reactions of precursors containing sulfur and nitrogen.
Potential Impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers such as 5-nitroisothiazol-4-amine, which may form during the nitration step.
-
By-products: Compounds formed from side reactions, such as dimers or products of incomplete cyclization.
-
Degradation Products: Products formed due to the inherent instability of the molecule under certain conditions (e.g., hydrolysis, oxidation, photolysis).
For the purpose of this guide, we will consider a hypothetical set of potential impurities to demonstrate the specificity of the HPLC method.
Proposed HPLC Method for Purity Determination
Based on the polar nature of this compound and related nitroaromatic compounds, a reversed-phase HPLC method is proposed.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector | Provides flexibility in mobile phase composition and sensitive detection of the chromophoric analyte. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column offers good retention for moderately polar compounds. The 250 mm length provides high resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the amine group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm (or λmax of this compound) | The nitroaromatic structure is expected to have strong UV absorbance. The optimal wavelength should be determined by UV-Vis spectroscopy. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the mobile phase and good sample solubility. |
Method Validation Protocol
The proposed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for purity determination[2]. The key validation parameters are outlined below.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[5].
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte and its potential impurities.
-
Impurity Spiking: Prepare a solution of this compound and spike it with known or potential impurities. Analyze the mixture to demonstrate that all components are well-resolved from the main peak.
-
Forced Degradation Studies: Subject the this compound sample to various stress conditions to induce degradation[6][7]. This is a critical step to ensure the method can separate the analyte from its degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm homogeneity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the reporting threshold (e.g., 0.05%) to 120% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For purity analysis, the range should cover from the reporting limit of impurities to 120% of the assay specification.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo if for a formulated product, or a blank solvent).
-
Spike the matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at the nominal concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[8].
Experimental Protocol:
Introduce small, deliberate changes to the method parameters and assess the impact on the results (e.g., retention time, resolution, and peak area).
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% organic component |
| pH of Mobile Phase A | ± 0.2 units |
| Detection Wavelength | ± 2 nm |
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
Data Presentation and Comparison
The results of the validation studies should be clearly summarized in tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 20 | 301000 |
| 50 | 755000 |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 15050 |
| Y-intercept | -500 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 50% | 10.0 | 9.9 | 99.0 | 99.2 |
| 10.0 | 9.8 | 98.0 | ||
| 10.0 | 10.0 | 100.0 | ||
| 100% | 20.0 | 20.1 | 100.5 | 100.3 |
| 20.0 | 19.9 | 99.5 | ||
| 20.0 | 20.2 | 101.0 | ||
| 150% | 30.0 | 30.3 | 101.0 | 100.8 |
| 30.0 | 29.9 | 99.7 | ||
| 30.0 | 30.5 | 101.7 |
Table 3: Precision Data
| Repeatability | Intermediate Precision | |
| Mean Assay (%) | 99.8 | 99.6 |
| Standard Deviation | 0.5 | 0.7 |
| RSD (%) | 0.5% | 0.7% |
Comparison with Alternative Methods
While reversed-phase HPLC is the most common and versatile technique, other methods could be considered.
-
Normal-Phase HPLC: Could be advantageous if the impurities are significantly more polar than the main compound. However, it often suffers from poorer reproducibility due to the sensitivity of the stationary phase to water content in the mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A viable alternative for very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high organic content.
-
Gas Chromatography (GC): Only suitable if this compound and its impurities are volatile and thermally stable, which is unlikely for this type of molecule.
-
Capillary Electrophoresis (CE): Offers high efficiency and different selectivity compared to HPLC. It can be a powerful complementary technique for purity analysis, especially for charged molecules.
The proposed reversed-phase HPLC method offers a good balance of resolution, reproducibility, and ease of use, making it the preferred choice for routine quality control.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development and Validation.
Logical Relationships in Method Validation
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to validating an HPLC method for the purity determination of synthesized this compound. By following the detailed protocols for each validation parameter, researchers and drug development professionals can ensure the generation of reliable and accurate data that meets regulatory expectations. The emphasis on understanding the analyte, conducting forced degradation studies, and systematically testing for robustness will result in a method that is not only validated but also practical for routine use in a quality control environment. The principles and methodologies described herein are transferable to the purity analysis of other novel heterocyclic compounds, providing a solid foundation for ensuring product quality and safety.
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-
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-
Separation of ((5-Acetamido-4-((5-nitrothiazol-2-yl)azo)-2-methoxyphenyl)imino)diethyl dipropionate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. (2018). ResearchGate. [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. (2022). National Institutes of Health. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2021). National Institutes of Health. [Link]
-
Synthesis of 5-Aminotetrazole. (2020). YouTube. [Link]
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2-Amino-5-Nitrothiazole. PubChem. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma's Almanac. [Link]
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Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
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HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2021). National Institutes of Health. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitroisothiazol-5-amine
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 4-Nitroisothiazol-5-amine, a compound requiring meticulous management due to its inherent hazardous properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Note on Nomenclature: While the topic specifies "this compound," the predominant safety and regulatory data available corresponds to its structural isomer, 2-Amino-5-nitrothiazole (CAS RN: 121-66-4). Given their structural similarities and hazard classifications, the disposal guidelines for 2-Amino-5-nitrothiazole are presented as a robust and conservative proxy. Users must always consult the specific Safety Data Sheet (SDS) for the exact compound in their possession.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the risks associated with this compound is fundamental to its safe handling. This compound is not benign; it is classified as a hazardous substance requiring disposal through a regulated chemical waste stream. The primary reasons for this are its toxicity profile and potential for harmful reactions.
Key hazards include:
-
Irritation: It is known to cause significant skin and serious eye irritation.[1][2][3]
-
Chronic Toxicity: It is suspected of causing cancer (Carcinogenicity, Category 2).[4]
-
Decomposition Hazards: When heated to decomposition, it can release highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]
Therefore, under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[6] Such actions risk environmental contamination and non-compliance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[7]
Hazard Summary Table
| Hazard Classification | Category | GHS Statement | Source(s) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [4] |
Pre-Disposal Operational Checklist
Before handling the waste, ensure the following preparations are complete to maintain a controlled and safe environment:
-
Consult the SDS: Always have the specific Safety Data Sheet for your chemical readily accessible.
-
Identify Waste Stream: Confirm that your institution's chemical waste program accepts nitro-containing organic solids.
-
Personal Protective Equipment (PPE): Verify you have the correct, undamaged PPE available. This includes:
-
Designate a Waste Accumulation Area: Identify your laboratory's designated Satellite Accumulation Area for hazardous waste. This area must be secure and away from drains or sources of ignition.[8]
-
Prepare Waste Container: Have a designated, compatible, and properly labeled hazardous waste container ready.
Step-by-Step Disposal Protocol for Unused or Surplus Material
This protocol details the procedure for transferring solid this compound into a designated hazardous waste container.
Step 1: Don Appropriate PPE
-
Put on a lab coat, safety goggles, and chemically resistant gloves. This is a non-negotiable first step to prevent skin/eye contact and contamination.[1]
Step 2: Select and Prepare the Waste Container
-
Choose a container that is compatible with the chemical (the original container is often a good choice), leak-proof, and has a secure, tight-fitting lid.[7]
-
Ensure the container is clean on the outside to prevent accidental exposure.[7]
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding waste.
Step 3: Transfer the Chemical Waste
-
Conduct the transfer inside a certified chemical fume hood to minimize the risk of inhaling any fine particulates.
-
Carefully transfer the solid this compound from its original container into the designated hazardous waste container.
-
Use a dedicated spatula or scoop. Avoid actions that could generate dust, such as pouring from a height.
Step 4: Complete the Hazardous Waste Label
-
Fill out the hazardous waste label completely and legibly.[9] This must include:
-
The full chemical name: "this compound" or "2-Amino-5-nitrothiazole".
-
All associated hazards (e.g., "Toxic," "Irritant," "Carcinogen").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and laboratory location.
-
Step 5: Secure and Store the Waste Container
-
Tightly seal the cap on the waste container.[7]
-
Store the container in your designated Satellite Accumulation Area.
-
Crucially, ensure the container is segregated from incompatible materials, especially strong acids and oxidizing agents. [10][11]
Step 6: Arrange for Disposal
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Do not allow hazardous waste to accumulate beyond regulatory time or quantity limits.[8][9]
Emergency Protocol: Managing Spills
Accidental spills require immediate and correct action to mitigate exposure and prevent spread. This procedure is for small, manageable laboratory spills (less than 5 grams). For larger spills, evacuate the area and contact EHS immediately.[12]
Step 1: Alert and Isolate
-
Immediately alert personnel in the vicinity of the spill.
-
Secure the area to prevent others from entering.
Step 2: Don Enhanced PPE
-
In addition to standard PPE, consider double-gloving. If there is a significant risk of dust becoming airborne, an approved respirator may be necessary, but only by trained personnel.[12]
Step 3: Contain and Clean the Spill
-
Gently cover the solid spill with damp paper towels. This is a critical step to prevent the powder from becoming airborne.[13]
-
Working from the outside in, carefully push the dampened material onto a plastic dustpan or into a scoop.[14] Avoid vigorous sweeping that could create dust.
-
Place the collected material and all contaminated items (paper towels, gloves, etc.) into a heavy-duty plastic bag or a designated container.[14]
Step 4: Package and Label Spill Debris
-
Seal the container with the spill debris.
-
Create a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound" and listing the associated hazards.[14]
Step 5: Decontaminate and Ventilate
-
Wipe the spill area with a mild detergent and water solution.[14]
-
Allow the area to ventilate properly before resuming work.[15]
Step 6: Report the Incident
-
Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the safe collection and disposal of this compound waste.
Caption: Workflow for compliant hazardous waste disposal.
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Mastering Safety: A Researcher's Guide to Handling 4-Nitroisothiazol-5-amine
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular entities is a journey into the unknown. With this exploration comes the inherent responsibility of rigorous safety management. This guide provides essential, in-depth technical and procedural information for the safe handling of 4-Nitroisothiazol-5-amine, a compound of interest that demands meticulous attention to safety protocols due to its structural motifs. Our goal is to empower you with the knowledge to manage its risks effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Structure
This compound's chemical architecture—featuring an isothiazole ring, a nitro group, and an amine group—signals a need for a comprehensive safety strategy. While specific toxicological data for this exact molecule is not widely published, a scientific assessment of its constituent functional groups provides a robust framework for understanding its potential hazards.
-
Isothiazole Core: The isothiazole ring is a sulfur- and nitrogen-containing heterocycle found in various biologically active compounds.[1] While many derivatives have been developed for their therapeutic potential, the core structure can be associated with skin sensitization.[2][3]
-
Nitro Group: The presence of a nitro group on an aromatic or heterocyclic ring is a significant consideration. Such compounds can be energetically unstable and may decompose exothermically upon heating.[4] While not all nitro compounds are explosive, this potential for thermal sensitivity necessitates careful temperature control and handling. Furthermore, nitroaromatic compounds are often associated with toxicity.
-
Amine Group: Aromatic and heterocyclic amines are a class of compounds that includes known irritants and, in some cases, suspect carcinogens.[5]
Based on the closely related analogue, 2-Amino-5-nitrothiazole, we can anticipate a similar hazard profile for this compound. The primary hazards include:
-
Acute Oral Toxicity
-
Serious Eye Irritation
-
Skin Irritation
-
Potential for Respiratory Irritation
-
Suspected Carcinogenicity
Therefore, all handling procedures must be based on the assumption that this compound is a hazardous substance with potential carcinogenic properties.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against splashes and airborne particles, which can cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat, fully fastened | Protects skin and personal clothing from contamination. Flame-resistant material is a prudent choice given the nitro-group's potential energetic properties. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential for preventing inhalation of the compound, especially when handling the solid form or if aerosols could be generated. |
Procedural Integrity: A Step-by-Step Operational Plan
Adherence to a strict, well-defined workflow is critical. The following protocols are designed to minimize exposure and mitigate risks at every stage of handling.
Pre-Handling and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with appropriate hazard warnings.
-
Fume Hood Verification: Before commencing any work, verify that the chemical fume hood is functioning correctly, with an average face velocity between 80 and 120 feet per minute.
-
Gather All Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before you begin. This minimizes the need to move in and out of the containment area.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed. An appropriate spill kit containing absorbent materials should also be at hand.
Handling and Experimental Workflow
The following diagram illustrates the critical steps and decision points in the handling process.
Caption: A workflow for the safe handling of this compound.
Post-Handling Decontamination
-
Surface Decontamination: All surfaces within the fume hood that may have come into contact with the compound should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Equipment Decontamination: Glassware and other equipment should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent that will dissolve the compound.
Disposal: A Commitment to Environmental and Personnel Safety
As a nitroaromatic compound and potential carcinogen, waste generated from experiments with this compound must be treated as hazardous.
Waste Segregation and Containment
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and any residual compound, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Plan
Disposal of hazardous waste must comply with all local, state, and federal regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within or near the laboratory, away from heat sources and incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed facility.
The following flowchart outlines the decision-making process for waste disposal.
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures: Planning for the Unexpected
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your ability to conduct groundbreaking research while prioritizing the well-being of yourself and your colleagues.
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Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from OSHA.gov. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
